REACTION_CXSMILES
|
O[CH:2]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[C:17]([CH3:24])[CH:16]=1)[CH2:3][N:4]([CH2:12][CH2:13][OH:14])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.CS(Cl)(=O)=O>C1COCC1>[CH3:24][C:17]1[CH:16]=[C:15]([CH:2]2[O:14][CH2:13][CH2:12][N:4]([C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])[CH2:3]2)[CH:20]=[CH:19][C:18]=1[N+:21]([O-:23])=[O:22]
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Name
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tert-butyl (RS)-2-hydroxy-2-(3-methyl-4-nitrophenyl)ethyl(2-hydroxyethyl)carbamate
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Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
OC(CN(C(OC(C)(C)C)=O)CCO)C1=CC(=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
3.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford a yellow suspension
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for a further 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
washing the
|
Type
|
FILTRATION
|
Details
|
filter with THF (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled to 0-5° C.
|
Type
|
ADDITION
|
Details
|
potassium 2-methyl-2-butoxide (17.0 ml, 1.7 M solution in toluene) was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured into EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted sequentially with water and with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])C1CN(CCO1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |